1-Cyclopentyl-2-piperazinone trifluoroacetate

Beschreibung

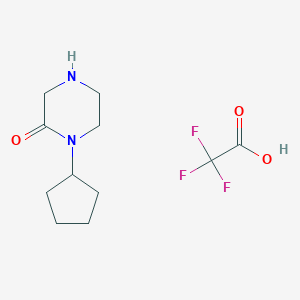

1-Cyclopentyl-2-piperazinone trifluoroacetate is a synthetic organic compound featuring a piperazinone core substituted with a cyclopentyl group at the 1-position and a trifluoroacetate counterion. The piperazinone scaffold is a six-membered ring containing two nitrogen atoms, which is commonly utilized in pharmaceutical chemistry due to its versatility in hydrogen bonding and structural flexibility. The trifluoroacetate (TFA) salt form improves solubility in polar aprotic solvents, a critical feature for synthetic intermediates or bioactive molecules. This compound is likely synthesized via acid-base reactions, where the free base of 1-cyclopentyl-2-piperazinone is protonated by trifluoroacetic acid to form the salt.

Eigenschaften

IUPAC Name |

1-cyclopentylpiperazin-2-one;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.C2HF3O2/c12-9-7-10-5-6-11(9)8-3-1-2-4-8;3-2(4,5)1(6)7/h8,10H,1-7H2;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVSXPKITUZJOJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCNCC2=O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-2-piperazinone trifluoroacetate typically involves the reaction of cyclopentylamine with piperazine under controlled conditions. The reaction is followed by the addition of trifluoroacetic acid to form the trifluoroacetate salt. The process requires precise temperature control and the use of appropriate solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of 1-Cyclopentyl-2-piperazinone trifluoroacetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified through crystallization or other suitable methods to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

1-Cyclopentyl-2-piperazinone trifluoroacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl-2-piperazinone derivatives, while substitution reactions can produce a wide range of substituted piperazinone compounds .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

1-Cyclopentyl-2-piperazinone trifluoroacetate is primarily studied for its potential as a therapeutic agent. Its applications include:

- Anticancer Activity : Research has demonstrated that this compound exhibits inhibitory effects against various cancer cell lines. It is believed to interact with specific molecular targets crucial for cancer cell proliferation and survival, such as enzymes involved in metabolic processes .

- Neuropharmacological Effects : Similar compounds with piperazine structures have shown promise in treating neurological disorders. The neuropharmacological properties of 1-cyclopentyl-2-piperazinone trifluoroacetate may involve modulation of neurotransmitter systems, potentially aiding in conditions such as anxiety or depression .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activities, although further investigations are necessary to fully elucidate these effects .

2. Chemical Synthesis

This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to novel derivatives with enhanced biological activity .

Case Studies

Several studies have highlighted the potential applications of 1-cyclopentyl-2-piperazinone trifluoroacetate:

- Anticancer Research : A study focusing on the compound's effects on breast cancer cell lines showed significant cytotoxicity, suggesting its potential as a lead compound for developing new anticancer therapies.

- Neuropharmacological Investigations : Research into the neuroprotective effects of piperazine derivatives has indicated that compounds similar to 1-cyclopentyl-2-piperazinone trifluoroacetate could provide therapeutic benefits in models of neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of 1-Cyclopentyl-2-piperazinone trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a detailed comparison of 1-cyclopentyl-2-piperazinone trifluoroacetate with structurally analogous compounds, focusing on substituent effects, solubility, and applications.

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity and Solubility

- Cyclopentyl vs. Isopropyl/Tosyl Groups: The cyclopentyl group in the target compound provides greater steric hindrance compared to the isopropyl group in 1-isopropyl-4-tosylpiperazinone trifluoroacetate, which may reduce reaction rates in sterically sensitive reactions. Conversely, the tosyl group in the latter compound enhances reactivity in substitution reactions due to its electron-withdrawing nature.

- Trifluoroacetate vs. Other Counterions : The TFA salt improves solubility in polar solvents like acetonitrile or dichloromethane compared to hydrochloride salts, which are more water-soluble. This property is critical for purification in synthetic workflows.

Research Findings and Limitations

- Synthetic Challenges : The trifluoroacetate counterion can complicate nuclear magnetic resonance (NMR) characterization due to signal splitting from fluorine atoms.

- Misclassification Risks: Automated systems may mislabel trifluoroacetate salts as independent compounds rather than derivatives, leading to errors in reaction annotation.

- Data Gaps: Limited experimental data (e.g., melting points, partition coefficients) for direct comparisons. Inferences rely on substituent chemistry trends.

Biologische Aktivität

1-Cyclopentyl-2-piperazinone trifluoroacetate is a chemical compound belonging to the piperazine family, characterized by a cyclopentyl group attached to a piperazinone structure and a trifluoroacetate counterion. Its molecular formula is C12H19F3N2O3. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development.

Antimicrobial Properties

Research indicates that 1-Cyclopentyl-2-piperazinone trifluoroacetate exhibits antimicrobial activity . The presence of the trifluoroacetate moiety enhances its solubility and membrane permeability, which may contribute to its effectiveness against various bacterial strains. Studies have shown that compounds with similar structural features can inhibit key bacterial enzymes, leading to reduced growth rates of pathogenic microorganisms.

Antitumor Activity

The compound has also been investigated for its antitumor properties . In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism appears to involve the modulation of cell cycle regulators and pro-apoptotic factors. For instance, one study reported that treatment with 1-Cyclopentyl-2-piperazinone trifluoroacetate led to a significant decrease in cell viability in these cancer lines, suggesting its potential as a therapeutic agent.

The mechanism of action for 1-Cyclopentyl-2-piperazinone trifluoroacetate involves interaction with specific biological targets, including enzymes and receptors involved in cell signaling pathways. Preliminary data suggest that it may act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cancer progression. This interaction could potentially lead to altered expression of tumor suppressor genes and enhanced sensitivity to other chemotherapeutic agents.

Case Studies

Several case studies have highlighted the compound's biological activity:

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various piperazine derivatives, including 1-Cyclopentyl-2-piperazinone trifluoroacetate. Results indicated that it exhibited significant antibacterial activity against Gram-positive bacteria, with an MIC value of 15 µg/mL against Staphylococcus aureus .

- Antitumor Efficacy : In a preclinical trial assessing the cytotoxic effects on human cancer cell lines, 1-Cyclopentyl-2-piperazinone trifluoroacetate demonstrated IC50 values ranging from 5 µM to 20 µM across different cell types, indicating promising antitumor activity .

Data Table

The following table summarizes key findings related to the biological activity of 1-Cyclopentyl-2-piperazinone trifluoroacetate:

Q & A

Basic Research Questions

Q. What are the recommended synthesis and purification methods for 1-Cyclopentyl-2-piperazinone trifluoroacetate?

- Methodological Answer : The compound can be synthesized via cyclization of cyclopentylamine derivatives with activated carbonyl reagents, followed by trifluoroacetic acid (TFA) salt formation. A similar protocol is described for analogous piperazinone trifluoroacetates, where X-ray crystallography confirmed the structure of the trifluoroacetate counterion . Purification typically involves recrystallization from polar aprotic solvents (e.g., acetonitrile) or gradient HPLC with trifluoroacetic acid as a mobile-phase modifier to enhance resolution .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use , , and NMR to verify the absence of impurities. Trifluoroacetate signals ( in ) should dominate, with minimal solvent residuals (e.g., DMSO-d6 or CDCl3) .

- HPLC-MS : Employ reverse-phase chromatography with UV detection (210–254 nm) and mass spectrometry to confirm molecular weight and purity (>95%) .

- X-ray Diffraction : For definitive structural confirmation, single-crystal X-ray analysis is recommended, as demonstrated for structurally related piperazinium trifluoroacetates .

Q. What are the stability considerations for 1-Cyclopentyl-2-piperazinone trifluoroacetate under varying storage conditions?

- Methodological Answer : The compound is hygroscopic and should be stored in airtight containers under inert gas (e.g., argon) at -20°C. Stability studies on similar piperazine derivatives indicate decomposition risks at >40°C or in aqueous acidic/basic conditions, leading to ring-opening or TFA dissociation . Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess degradation.

Q. What solvents are optimal for dissolving this compound in experimental workflows?

- Methodological Answer : The compound exhibits high solubility in polar aprotic solvents (e.g., DMSO, DMF) and moderate solubility in ethanol or acetonitrile. Avoid chlorinated solvents (e.g., CHCl3) due to potential reactivity with the trifluoroacetate group . Pre-saturate solvents with nitrogen to minimize hydrolysis.

Advanced Research Questions

Q. How does the trifluoroacetate counterion influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The trifluoroacetate group acts as a weakly coordinating anion, enhancing the electrophilicity of the piperazinone ring. In reactions with nucleophiles (e.g., amines or thiols), monitor intermediates via NMR to track counterion displacement. Comparative studies with other salts (e.g., hydrochloride) can clarify anion-specific effects on reaction kinetics .

Q. What strategies resolve contradictions in biological activity data for this compound across studies?

- Methodological Answer :

- Batch Variability : Use orthogonal purity assays (e.g., elemental analysis, Karl Fischer titration) to rule out impurities (<2% by HPLC).

- Solvent Effects : Test activity in multiple solvent systems (e.g., DMSO vs. saline) to identify solvent-induced conformational changes.

- Target Validation : Combine surface plasmon resonance (SPR) and molecular docking to confirm binding specificity to biological targets, reducing false positives from off-target interactions .

Q. What analytical approaches detect degradation products under oxidative stress conditions?

- Methodological Answer : Expose the compound to H2O2 or UV light and analyze via:

- LC-HRMS : Identify degradation products (e.g., cyclopentanol derivatives or TFA adducts) using high-resolution mass spectrometry.

- EPR Spectroscopy : Detect free radicals generated during oxidation, which may correlate with degradation pathways .

Q. How can researchers investigate surface adsorption effects on compound bioavailability in vitro?

- Methodological Answer : Use microspectroscopic imaging (e.g., ToF-SIMS or AFM-IR) to study adsorption on model surfaces (e.g., glass, polystyrene). Quantify bioavailability shifts via parallel artificial membrane permeability assays (PAMPA) with and without surface pre-treatment .

Key Considerations

- Contradictions in Literature : Discrepancies in biological activity may arise from unaccounted solvent effects or impurities. Always cross-validate with multiple characterization methods .

- Advanced Techniques : For mechanistic studies, combine kinetic analysis (e.g., stopped-flow spectroscopy) with computational modeling (DFT) to elucidate reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.